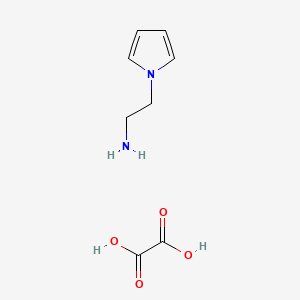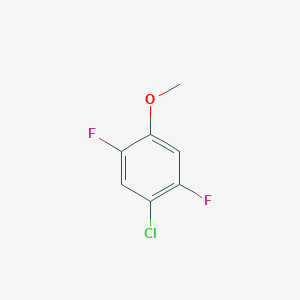
3-(1-Naphthylmethyl)morpholine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Naphthylmethyl)morpholine HCl is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a naphthylmethyl group attached to the nitrogen atom of the morpholine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Naphthylmethyl)morpholine HCl typically involves the reaction of 1-naphthylmethyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Naphthylmethyl)morpholine HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The naphthylmethyl group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines.
Major Products Formed
Oxidation: Naphthylmethyl ketone derivatives.
Reduction: Naphthylmethyl alcohol derivatives.
Substitution: Various substituted naphthylmethyl morpholine derivatives.
Aplicaciones Científicas De Investigación
3-(1-Naphthylmethyl)morpholine HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(1-Naphthylmethyl)morpholine HCl involves its interaction with specific molecular targets. The naphthylmethyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog without the naphthylmethyl group.
Naphthylmethylamine: Contains the naphthylmethyl group but lacks the morpholine ring.
Naphthylmethylpiperidine: Similar structure but with a piperidine ring instead of morpholine.
Uniqueness
3-(1-Naphthylmethyl)morpholine HCl is unique due to the combination of the naphthylmethyl group and the morpholine ring. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Propiedades
IUPAC Name |
3-(naphthalen-1-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-7-15-12(4-1)5-3-6-13(15)10-14-11-17-9-8-16-14/h1-7,14,16H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJGHJXEKSAXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,3R)-1,2,2-trimethyl-3-[(4-phenylmethoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B8009809.png)





![1-{3-Bromoimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B8009840.png)
![1-{1-Bromoimidazo[1,5-a]pyridin-3-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B8009841.png)



![tert-butyl N-[2-amino-2-(oxan-4-yl)ethyl]carbamate](/img/structure/B8009877.png)


